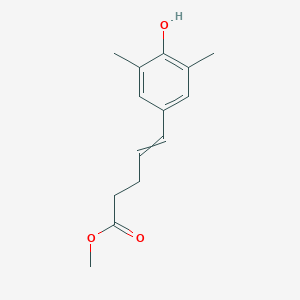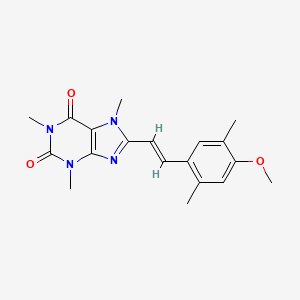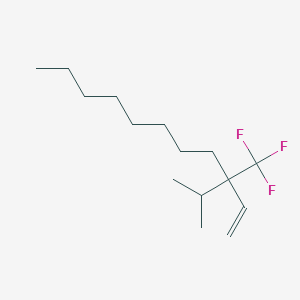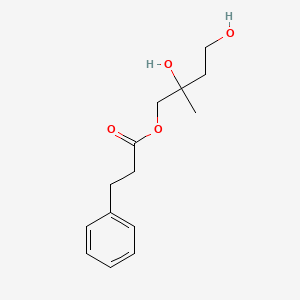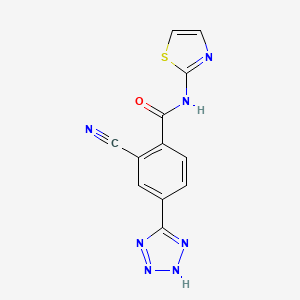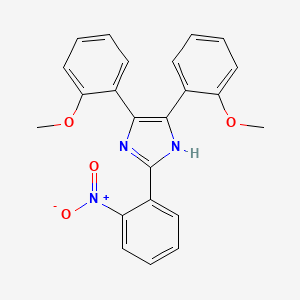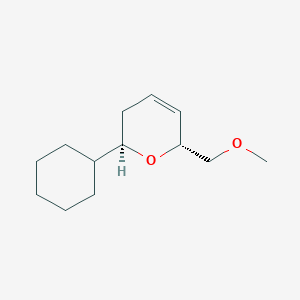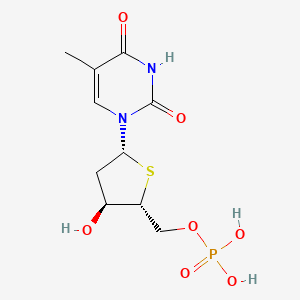
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine is a peptide compound composed of multiple amino acids linked in a specific sequence
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino groups in lysine residues can undergo acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of N-acetylated or N-alkylated lysine residues.
Aplicaciones Científicas De Investigación
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for tissue engineering.
Industry: Utilized in the development of biosensors and as a component in biocatalysts.
Mecanismo De Acción
The mechanism of action of Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine involves its interaction with specific molecular targets. The lysine residues can interact with negatively charged molecules, while the tyrosine residue can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with applications in skin care and wound healing.
Lysyl-Lysine: Used for delivering biologically active peptides.
Glycyl-L-histidyl-L-lysine-Cu(II): Known for its role in promoting tissue repair and regeneration.
Uniqueness
Glycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-L-lysyl-L-leucyl-L-lysine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications in various fields. Its multiple lysine residues provide numerous sites for chemical modifications, enhancing its versatility.
Propiedades
Número CAS |
156061-52-8 |
|---|---|
Fórmula molecular |
C49H88N14O11 |
Peso molecular |
1049.3 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C49H88N14O11/c1-31(2)27-39(47(71)61-38(49(73)74)17-7-12-26-54)62-45(69)37(16-6-11-25-53)60-48(72)40(28-32-18-20-33(64)21-19-32)63-46(70)36(15-5-10-24-52)59-44(68)35(14-4-9-23-51)58-43(67)34(13-3-8-22-50)57-42(66)30-56-41(65)29-55/h18-21,31,34-40,64H,3-17,22-30,50-55H2,1-2H3,(H,56,65)(H,57,66)(H,58,67)(H,59,68)(H,60,72)(H,61,71)(H,62,69)(H,63,70)(H,73,74)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clave InChI |
BMSIWKUVCGDLAY-OAKHNGAUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
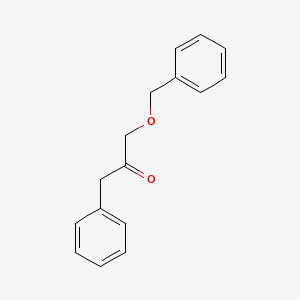
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)


